molecular formula C11H12O3 B119196 3-Methoxybenzyl acrylate CAS No. 144261-46-1

3-Methoxybenzyl acrylate

Cat. No.: B119196
CAS No.: 144261-46-1
M. Wt: 192.21 g/mol
InChI Key: GRQCJLZJUDPOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxybenzyl acrylate is an organic compound with the molecular formula C11H12O3. It is an ester formed from the reaction of 3-methoxybenzyl alcohol and acrylic acid. This compound is known for its applications in various fields, including polymer chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzyl acrylate can be synthesized through the esterification of 3-methoxybenzyl alcohol with acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzyl acrylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The acrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 3-methoxybenzyl alcohol.

    Substitution: Formation of various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

3-Methoxybenzyl acrylate has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with specific properties.

    Material Science: The compound is utilized in the development of advanced materials with unique mechanical and chemical properties.

    Biological Research: It serves as a building block in the synthesis of bioactive molecules and pharmaceuticals.

    Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of 3-methoxybenzyl acrylate involves its reactivity as an ester and an acrylate. The ester group can undergo hydrolysis to release 3-methoxybenzyl alcohol and acrylic acid. The acrylate group can participate in polymerization reactions, forming long-chain polymers with various applications. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

    Benzyl Acrylate: Similar in structure but lacks the methoxy group, resulting in different reactivity and applications.

    Methoxyethyl Acrylate: Contains a methoxy group but differs in the position and type of alkyl chain attached to the acrylate group.

Uniqueness: 3-Methoxybenzyl acrylate is unique due to the presence of the methoxy group on the benzyl ring, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity and make it suitable for specialized applications in polymer chemistry and material science.

Properties

IUPAC Name

(3-methoxyphenyl)methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-11(12)14-8-9-5-4-6-10(7-9)13-2/h3-7H,1,8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQCJLZJUDPOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603833
Record name (3-Methoxyphenyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144261-46-1
Record name 2-Propenoic acid, (3-methoxyphenyl)methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144261-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methoxyphenyl)methyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenoic acid, (3-methoxyphenyl)methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxybenzyl acrylate
Reactant of Route 2
Reactant of Route 2
3-Methoxybenzyl acrylate
Reactant of Route 3
Reactant of Route 3
3-Methoxybenzyl acrylate
Reactant of Route 4
Reactant of Route 4
3-Methoxybenzyl acrylate
Reactant of Route 5
Reactant of Route 5
3-Methoxybenzyl acrylate
Reactant of Route 6
Reactant of Route 6
3-Methoxybenzyl acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.